molecular formula C22H24N2O3S B2968110 8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 1903549-23-4

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No.: B2968110
CAS No.: 1903549-23-4
M. Wt: 396.51
InChI Key: QWFAVNHLNMYLIV-UHFFFAOYSA-N
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Description

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the quinoline or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.

Scientific Research Applications

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-5-2-6-18(15-17)16-28(25,26)24-13-10-20(11-14-24)27-21-9-3-7-19-8-4-12-23-22(19)21/h2-9,12,15,20H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFAVNHLNMYLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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